molecular formula C11H17N3 B1613507 1-(3-Methylpyridin-4-YL)-1,4-diazepane CAS No. 915919-81-2

1-(3-Methylpyridin-4-YL)-1,4-diazepane

Cat. No. B1613507
CAS RN: 915919-81-2
M. Wt: 191.27 g/mol
InChI Key: GGINBDYFBDUALM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(3-Methylpyridin-4-YL)-1,4-diazepane” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylpyridin-4-YL)-1,4-diazepane” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Photochemistry and Ring Expansion

Research has shown that 3-substituted 1-iminopyridinium ylides undergo photo-induced ring enlargement to form 1H-1,2-diazepines. This transformation illustrates the potential of 1-(3-Methylpyridin-4-yl)-1,4-diazepane derivatives in photochemical applications, where electron-withdrawing substituents can lead to regiospecific ring expansion processes, resulting in 4-substituted 1H-1,2-diazepines. This finding highlights the role of substituents in directing the photochemistry of these compounds (Fritz, Gleiter, Nastasi, Schuppiser, & Streith, 1978).

Synthesis and Thermolysis

Another study focuses on the thermolysis of 4- and/or 6-methyl-1,2-diazepines derived from methylpyridine N-imides. This process yields 1,3-diazepines and 2-aminopyridine derivatives, providing a method for the synthesis of monocyclic 1,3-diazepines from compounds with a methyl group in the 3-position. This research contributes to the understanding of the thermal behavior of diazepine derivatives and their potential applications in synthetic chemistry (Kurita, Kojima, & Tsuchiya, 1981).

Catalytic Applications

Manganese(II) complexes featuring 1,4-diazepane backbones have been studied for their role in catalytic olefin epoxidation. These studies reveal how the nucleophilicity of peroxo complexes, derived from these manganese(II) complexes, affects their reactivity. This research demonstrates the potential of 1-(3-Methylpyridin-4-yl)-1,4-diazepane derivatives in developing catalysts for epoxidation reactions, highlighting the importance of ligand design in tuning catalyst activity (Saravanan, Sankaralingam, & Palaniandavar, 2014).

Ligand Design for Metal Complexes

Further studies on manganese(III) complexes with bisphenolate ligands based on 1,4-diazepane backbones showcase the influence of ligand Lewis basicity on the reactivity and selectivity of olefin epoxidation reactions. These findings underline the versatility of 1-(3-Methylpyridin-4-yl)-1,4-diazepane as a scaffold for designing ligands that modulate the activity and selectivity of metal-based catalysts (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

1-(3-methylpyridin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGINBDYFBDUALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649722
Record name 1-(3-Methylpyridin-4-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-4-YL)-1,4-diazepane

CAS RN

915919-81-2
Record name 1-(3-Methylpyridin-4-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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